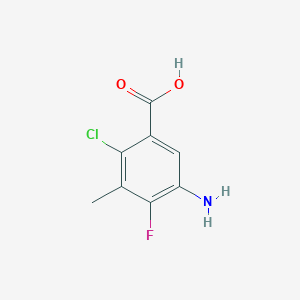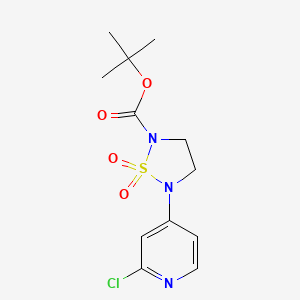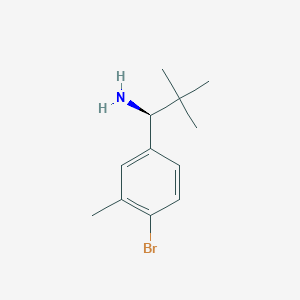
5-Amino-2-chloro-4-fluoro-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-chloro-4-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of benzoic acid, featuring amino, chloro, fluoro, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloro-4-fluoro-3-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-Amino-3-methylbenzoic acid.
Chlorination: The amino group is protected, and the compound is chlorinated using N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF) to introduce the chlorine atom at the desired position.
Fluorination: The protected amino group is then deprotected, and the compound is fluorinated using a fluorinating agent such as Selectfluor to introduce the fluorine atom.
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloro-4-fluoro-3-methylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of derivatives with various functional groups.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
5-Amino-2-chloro-4-fluoro-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-4-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-3-methylbenzoic acid
- 5-Amino-2-methylbenzoic acid
- 5-Fluoro-2-methylbenzoic acid
Uniqueness
5-Amino-2-chloro-4-fluoro-3-methylbenzoic acid is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these substituents provides a distinct set of properties that can be exploited in various applications.
Properties
Molecular Formula |
C8H7ClFNO2 |
|---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
5-amino-2-chloro-4-fluoro-3-methylbenzoic acid |
InChI |
InChI=1S/C8H7ClFNO2/c1-3-6(9)4(8(12)13)2-5(11)7(3)10/h2H,11H2,1H3,(H,12,13) |
InChI Key |
UVILHDDURSMQFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1F)N)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13046954.png)










